(S)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is a chiral compound featuring a pyridine ring substituted with a benzhydryl group and a dihydrooxazole ring fused with a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the benzhydryl group is introduced via a Friedel-Crafts alkylation reaction.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Grignard reaction or other alkylation methods.
Dihydrooxazole Ring Formation: The dihydrooxazole ring is formed by cyclization of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine ring or the oxazole ring, potentially leading to the formation of piperidine or oxazoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction could produce piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Biochemical Probes: The compound can be used to study enzyme mechanisms or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group may enhance binding affinity, while the chiral nature of the compound allows for selective interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
®-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activities.
2-(6-Benzhydrylpyridin-2-yl)-4,5-dihydrooxazole: Lacking the cyclohexyl group, this compound may have different chemical and biological properties.
Uniqueness
The unique combination of the benzhydryl group, pyridine ring, and dihydrooxazole ring, along with the chiral center, distinguishes (S)-2-(6-Benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydrooxazole from other compounds
Properties
IUPAC Name |
(4S)-2-(6-benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h2-3,6-10,13-18,20,25-26H,1,4-5,11-12,19H2/t25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHFQDPOEWAYCX-RUZDIDTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2COC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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